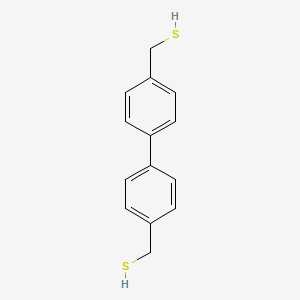

4,4'-bis(mercaptomethyl)biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl scaffold, characterized by two phenyl rings linked by a single bond, provides a rigid and well-defined molecular framework. This structural feature is highly advantageous in molecular design, allowing for the precise spatial arrangement of functional groups. The controlled orientation of substituents on the biphenyl backbone is crucial in various applications, from the development of novel pharmaceuticals to the engineering of advanced materials. nih.govrsc.orgacs.org For instance, in drug design, the biphenyl scaffold has been instrumental in creating potent and selective modulators of biological targets like the NMDA receptor. nih.govrsc.org The ability to systematically modify the biphenyl structure allows for the fine-tuning of a molecule's properties, including its electronic characteristics and binding affinities. acs.orgblumberginstitute.org

Role of Thiol Functionality in Chemical Synthesis and Materials Science

The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, possesses unique chemical properties that make it highly valuable in both chemical synthesis and materials science. wikipedia.org Thiols are potent nucleophiles and can readily participate in a wide range of chemical reactions, including the formation of carbon-sulfur bonds, which are fundamental to the synthesis of many pharmaceuticals and agrochemicals. creative-proteomics.com One of the most significant reactions of thiols is their oxidation to form disulfide bonds (-S-S-). wikipedia.org This reversible covalent linkage is crucial in biological systems for stabilizing protein structures and is widely exploited in materials science for creating dynamic and self-healing materials. wikipedia.orgcreative-proteomics.com Furthermore, the strong affinity of thiols for the surfaces of noble metals like gold has made them indispensable for the formation of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and biosensors. creative-proteomics.com

Overview of 4,4'-Bis(mercaptomethyl)biphenyl as a Bifunctional Building Block

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄S₂ | chemdad.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 246.39 g/mol | chemdad.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 148-152 °C | chemdad.comsigmaaldrich.com |

| Boiling Point (Predicted) | 410.0 ± 40.0 °C | chemdad.com |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | chemdad.com |

| pKa (Predicted) | 9.31 ± 0.10 | chemdad.com |

| CAS Number | 43012-19-7 | chemdad.comsigmaaldrich.comsigmaaldrich.com |

Synthesis and Applications

The synthesis of this compound typically involves the chloromethylation of biphenyl to produce 4,4'-bis(chloromethyl)biphenyl, followed by reaction with a sulfur source like thiourea. researchgate.netgoogle.com

The unique structure of this compound has led to its investigation in various fields. In materials science, it has been used to create novel polymers and self-assembled monolayers. aip.orgnih.govacs.org The ability of the thiol groups to bind to metal surfaces makes it a key component in molecular electronics, where the conductance of single molecules can be studied. aip.orgnih.govacs.org Research has shown that the conductance of a single biphenyl-dithiol molecule is dependent on the dihedral angle between the two phenyl rings. aip.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIDPOTWOFDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)C2=CC=C(C=C2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327386 | |

| Record name | NSC650744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43012-19-7 | |

| Record name | NSC650744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43012-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Bis Mercaptomethyl Biphenyl and Its Derivatives

Classical Synthetic Routes to 4,4'-Bis(mercaptomethyl)biphenyl

The most established synthetic pathway to this compound involves a two-step approach starting from its halomethylated precursors. The primary intermediate, 4,4'-bis(chloromethyl)biphenyl, is first synthesized and then converted to the target dithiol.

A common method for this conversion involves the reaction of 4,4'-bis(chloromethyl)biphenyl with a sulfur nucleophile such as thiourea. This initial reaction forms a bis-isothiouronium salt intermediate. The subsequent step is the hydrolysis of this salt, typically under basic conditions using a reagent like sodium hydroxide, which cleaves the intermediate to yield the final product, this compound. This route is a standard and widely recognized method for the preparation of thiols from alkyl halides.

Synthesis of Halomethylated Biphenyl (B1667301) Precursors

The synthesis of halomethylated biphenyls is a critical stage, as the purity and yield of these precursors directly impact the quality of the final this compound product. patsnap.com Both chloromethylated and bromomethylated derivatives are valuable intermediates.

Preparation of 4,4'-Bis(chloromethyl)biphenyl

4,4'-Bis(chloromethyl)biphenyl, also known as biphenyl dichlorobenzyl, is a key intermediate for fluorescent whitening agents and as a raw material for pharmaceutical intermediates. patsnap.comresearchgate.net It is typically synthesized via the Blanc chloromethylation reaction. google.com This electrophilic substitution reaction involves treating biphenyl with a source of formaldehyde (B43269), such as paraformaldehyde, and hydrogen chloride gas in the presence of a Lewis acid catalyst, most commonly zinc chloride. patsnap.comgoogle.com

Preparation of 4,4'-Bis(bromomethyl)biphenyl (B1330914)

Similar to its chlorinated analog, 4,4'-bis(bromomethyl)biphenyl serves as a crucial synthetic intermediate. Its synthesis generally involves the bromination of 4,4'-dimethylbiphenyl. A common laboratory and industrial method for this transformation is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide. This reaction is typically carried out in a halogenated hydrocarbon solvent like carbon tetrachloride.

Alternative methods for producing bromomethyl-biphenyl compounds include reacting the corresponding methyl-biphenyl with bromine (Br₂) in a suitable solvent, such as a halogenated hydrocarbon or an alkane. researchgate.net

Optimization Strategies for Halomethylation Processes

Optimizing the halomethylation of biphenyl is essential for achieving high yield and purity, which are critical for industrial applications. researchgate.net Key factors that are manipulated include the solvent system, catalyst type, and the concentration of reagents. orgsyn.org

The choice of solvent plays a pivotal role in the chloromethylation of biphenyl, affecting product yield, purity, and process safety. researchgate.net Various organic solvents have been investigated to improve the reaction's efficiency.

Traditional Solvents: Low-boiling point solvents like petroleum ether and cyclohexane (B81311) have been traditionally used. patsnap.comguidechem.com For instance, one process describes using petroleum ether with a reaction temperature of 25-35°C for 22-26 hours, followed by recrystallization from toluene (B28343) to purify the product. google.comcaloongchem.com However, the use of such low-boiling solvents can pose significant safety hazards in industrial-scale production. researchgate.net

Novel Solvent Systems: To address the shortcomings of traditional solvents, novel solvent systems have been developed. One such system utilizes a mixture of toluene and 4-methylpentanoic acid, which has been shown to significantly improve both the yield (over 80%) and purity (over 99%) of 4,4'-bis(chloromethyl)biphenyl. researchgate.net This approach also enhances safety by avoiding low-boiling solvents and allows for easier solvent recycling. researchgate.net

Aqueous and Biphasic Systems: Research has also explored using aqueous media with a recyclable, temperature-dependent phase-separation system. researchgate.net One study employed a dicationic acidic ionic liquid (PEG1000-DAIL) and methylcyclohexane, achieving an 85% yield under homogeneous catalysis in aqueous media, simplifying the workup process. researchgate.net

Table 1: Comparison of Solvent Systems in the Synthesis of 4,4'-Bis(chloromethyl)biphenyl

| Solvent System | Key Features | Reported Yield | Reported Purity | Reference |

| Petroleum Ether | Traditional low-boiling solvent; Recrystallization from toluene. | ~51-52% (molar) | Not specified | google.com |

| Cyclohexane / Acetic Acid | Used in conjunction with ZnCl₂ catalyst. | Improved yield and quality mentioned. | Not specified | patsnap.com |

| Toluene / 4-Methylpentanoic Acid | Novel system, enhances safety and recyclability. | >80% | >99% | researchgate.net |

| PEG1000-DAIL / Methylcyclohexane (Aqueous) | Recyclable catalyst, easy workup. | 85% | Not specified | researchgate.net |

The rate and selectivity of the halomethylation reaction are strongly dependent on the concentration of the catalyst and reagents. sigmaaldrich.com

Catalyst Concentration: In the chloromethylation of biphenyl, zinc chloride (ZnCl₂) is a commonly used catalyst. orgsyn.org Increasing the catalyst concentration generally provides more active sites, which can increase the reaction rate. google.com However, there is an optimal concentration. Studies have shown that an excessive amount of zinc chloride can lead to a decrease in the product yield, potentially by increasing the formation of an intermediate layer that hinders the reaction. caloongchem.com One optimization study found that the reaction failed when the amount of ZnCl₂ was less than 50% of the initial specified amount. caloongchem.com

Reagent Concentration: The molar ratio of the reactants, particularly biphenyl and the formaldehyde source (e.g., paraformaldehyde), is a critical parameter. orgsyn.org A study optimizing the chloromethylation process investigated the effect of the biphenyl to paraformaldehyde ratio on the yield. orgsyn.org In one patented process, a specific molar ratio of biphenyl to by-products, paraformaldehyde, and zinc chloride (1.0:0.4:2.3:0.6) was established to improve yield by shifting the concentration balance and inhibiting side reactions. google.com Increasing the concentration of reactants generally leads to a higher frequency of collisions, thus increasing the reaction rate. sigmaaldrich.com

Table 2: Optimized Reaction Parameters for Chloromethylation of Biphenyl

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Molar Ratio (Biphenyl:By-product:Paraformaldehyde:ZnCl₂) | 1.0 : 0.4 : 2.3 : 0.6 | Improves yield by inhibiting side reactions. | google.com |

| Molar Ratio (Biphenyl:ZnCl₂:Paraformaldehyde:Tetrabutylammonium Bromide) | 1 : 1 : 2.5 : 0.0035 | Yield of 82% and purity of 97% achieved. | researchgate.net |

| Catalyst (ZnCl₂) Concentration | Optimal concentration exists; excess reduces yield. | An amount less than 50% of the initial amount caused reaction failure. | caloongchem.com |

| Reaction Temperature | 25-35 °C | Controlled temperature is crucial for the process. | google.comcaloongchem.com |

| Reaction Time | 22-26 hours | Sufficient time is needed for reaction completion. | google.comcaloongchem.com |

Reaction Temperature and Time Optimization

The efficiency and yield of chemical syntheses, including that of thiol compounds, are critically dependent on the optimization of reaction temperature and time. Finding the optimal balance is key to maximizing product formation while minimizing the occurrence of side reactions and decomposition.

In the synthesis of thiols from halogenated precursors, a common route to compounds like this compound, temperature plays a pivotal role. For instance, in related microwave-assisted syntheses of alkyl thiols, a systematic approach is often employed to determine the ideal temperature. A study on the synthesis of thiols from alkyl halides explored a range of temperatures to maximize yield. amazonaws.com The process involved conducting the reaction at various temperature intervals and analyzing the product output. amazonaws.com An optimal temperature of 120°C was identified as providing the best results without significant byproduct formation that might occur at higher temperatures. amazonaws.com

Similarly, reaction time is a crucial parameter. Traditional heating methods for thiol synthesis can require long reaction periods, sometimes extending for many hours. amazonaws.com However, techniques like microwave-assisted synthesis can dramatically shorten these times, often from hours to minutes, by providing rapid and uniform heating. amazonaws.comchemicaljournals.com For the chloromethylation of biphenyl to produce 4,4'-bis(chloromethyl)-biphenyl, a key precursor, conventional methods specify a reaction time of 22-26 hours at a temperature of 25-35°C to achieve the desired product. google.com

The table below illustrates a typical temperature optimization process for a thiol synthesis, showing how different temperatures can affect the outcome.

Table 1: Example of Reaction Temperature Optimization for Thiol Synthesis

| Target Temperature | Outcome |

|---|---|

| 110°C | Incomplete reaction, lower yield of desired thiol. |

| 120°C | Optimal temperature , high yield of thiol product. amazonaws.com |

| 130°C | Yield similar to 120°C, but with potential for increased side products. amazonaws.com |

This table is a representative example based on findings for microwave-assisted thiol synthesis. amazonaws.com

Thiol Introduction via Nucleophilic Substitution Reactions

A primary and effective method for introducing thiol (-SH) groups onto a carbon skeleton is through nucleophilic substitution. This class of reactions involves an electron-rich nucleophile attacking an electron-deficient carbon atom, displacing a leaving group. In the context of synthesizing this compound, this typically involves a sulfur-containing nucleophile reacting with a suitable biphenyl precursor.

The process is versatile and can be adapted for a wide range of substrates and nucleophiles. cas.cn Benzyl halides, such as those on a biphenylmethyl scaffold, are particularly reactive and undergo this substitution readily. cas.cn

The most common pathway to synthesize this compound begins with a di-halomethylated biphenyl, typically 4,4'-bis(chloromethyl)biphenyl or 4,4'-bis(bromomethyl)biphenyl. This precursor is then treated with a sulfur nucleophile.

Common reagents for this conversion include:

Thiourea: This involves an S_N2 reaction to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, usually under basic conditions, cleaves the C-S bond and releases the free thiol.

Potassium Thioacetate (B1230152) (KSAc): This reagent is an excellent and inexpensive thiol source. amazonaws.com It reacts with the halide to form a thioacetate ester intermediate. The final dithiol is then liberated through hydrolysis of the ester.

Sodium Hydrosulfide (NaSH): Direct reaction with NaSH can also be used, although it can be more prone to side reactions, such as the formation of sulfides (R-S-R).

The general reaction proceeds as follows:

Step 1 (Substitution): X-CH₂-Ph-Ph-CH₂-X + 2 KSAc → AcS-CH₂-Ph-Ph-CH₂-SAc + 2 KX

Step 2 (Hydrolysis): AcS-CH₂-Ph-Ph-CH₂-SAc + 2 NaOH → HS-CH₂-Ph-Ph-CH₂-SH + 2 NaOAc

This two-step, one-pot process allows for the direct conversion of the halide starting material into the corresponding dithiol. amazonaws.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of thiols. chemicaljournals.comresearchgate.net Instead of slow, conventional heating via conduction, microwave irradiation provides energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating. chemicaljournals.comat.ua

The key advantages of using MAOS for the conversion of halomethylated biphenyls to dithiols include:

Dramatic Reduction in Reaction Time: Reactions that take hours or days with conventional heating can often be completed in minutes. amazonaws.comchemicaljournals.com Studies have shown that microwave-assisted thiol production can be 6 to 24 times faster than traditional methods. amazonaws.com

Improved Yields and Purity: The rapid and controlled heating often minimizes the formation of unwanted byproducts, leading to higher isolated yields (>90% in some cases) and cleaner reaction profiles. amazonaws.comresearchgate.net

Energy Efficiency: By localizing energy transfer to the reactants and reducing reaction times, MAOS is a more sustainable and energy-efficient "green chemistry" approach. chemicaljournals.comresearchgate.net

The table below compares typical reaction times for thiol synthesis using conventional heating versus microwave-assisted methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiol Synthesis

| Method | Typical Reaction Time | Reference |

|---|---|---|

| Conventional Heating | Hours to Days | amazonaws.com |

Parallel synthesis is a technique used in medicinal chemistry and materials science to rapidly generate large libraries of structurally related compounds for screening and optimization. This strategy can be effectively applied to create a diverse range of biphenyl derivatives.

The core principle involves using a common chemical intermediate and reacting it with a variety of different building blocks in a spatially separated array, such as a 96-well microplate. For biphenyl dithiol derivatives, a common precursor like 4,4'-bis(chloromethyl)biphenyl can be used as the central scaffold. This scaffold can then be reacted in parallel with a library of different sulfur-containing nucleophiles or other reagents to generate a collection of unique biphenyl compounds.

Furthermore, diversity can be introduced at an earlier stage by first synthesizing a library of different biphenyl backbones. Advanced cross-coupling reactions are instrumental in this approach:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating the biphenyl core by coupling an aryl boronic acid with an aryl halide. nih.govnih.gov It is known for its high yields and tolerance of various functional groups. nih.gov

Ullmann Coupling: A classic method involving the copper-promoted coupling of two aryl halides. While it can have limitations like lower yields compared to Suzuki coupling, it remains a useful tool for certain substrates. nih.gov

By combining a library of diverse biphenyl scaffolds with a library of various nucleophiles or other reactants in a parallel synthesis format, a vast chemical space of novel biphenyl derivatives can be efficiently explored.

Reactivity and Reaction Mechanisms of 4,4 Bis Mercaptomethyl Biphenyl

Fundamental Chemical Transformations of Thiol Groups

The thiol groups in 4,4'-bis(mercaptomethyl)biphenyl are the primary sites of its chemical reactivity, undergoing oxidation, participating in click chemistry, and coordinating with metals.

Oxidation Reactions and Disulfide Bond Formation

The thiol groups of this compound can be readily oxidized to form disulfide bonds (-S-S-). smolecule.com This reaction is a common transformation for thiols and can be initiated by various oxidizing agents or even atmospheric oxygen. researchgate.netijpsi.org The formation of disulfide bonds can lead to the creation of larger molecules, including oligomers and polymers. The oxidation process is reversible, as the disulfide bond can be cleaved back to thiols under reducing conditions. This reversible nature is a key feature in dynamic covalent chemistry.

The pH of the reaction environment can significantly influence the oxidation process. For instance, studies on similar thiol-containing aromatic compounds have shown that increasing the pH can promote oxidation. researchgate.net This is because at higher pH, the thiol group is more readily deprotonated to the thiolate anion (-S⁻), which is more susceptible to oxidation.

| Condition | Reactant | Product | Significance |

| Oxidizing agents (e.g., I₂, H₂O₂) or air | This compound | Poly(this compound) disulfide | Formation of polymers and cross-linked networks. researchgate.netijpsi.org |

| Basic pH | This compound | Deprotonated thiolate, leading to disulfide formation | Control over the rate of polymerization and material properties. researchgate.net |

Thiol-Ene Click Chemistry for Polymerization (General Context)

Thiol-ene click chemistry is a highly efficient and versatile reaction for polymer synthesis, involving the addition of a thiol to a carbon-carbon double bond (ene). nih.govalfa-chemistry.com This reaction can be initiated either by radicals (often via photo or thermal initiation) or by a nucleophilic mechanism. nih.govalfa-chemistry.com The radical-mediated pathway proceeds via an anti-Markovnikov addition of the thiyl radical to the ene. alfa-chemistry.com The nucleophilic pathway, often catalyzed by a base, involves the addition of a thiolate anion to an electron-deficient ene. alfa-chemistry.com

Due to the presence of two thiol groups, this compound can act as a dithiol cross-linker or monomer in thiol-ene polymerization reactions. When reacted with di- or multi-functional enes, it can lead to the formation of cross-linked polymer networks with applications in coatings, adhesives, and biomaterials. The high efficiency and functional group tolerance of thiol-ene chemistry make it a powerful tool for creating well-defined polymer architectures. rsc.orgbohrium.com

Coordination Chemistry with Metal Ions and Surfaces

The sulfur atoms in the thiol groups of this compound are soft Lewis bases and exhibit a strong affinity for soft Lewis acidic metal ions. This property allows the molecule to participate in a rich coordination chemistry, forming stable complexes with various transition metals. nih.gov The coordination can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. researchgate.netnih.gov

The thiol groups of this compound readily form strong covalent bonds with silver surfaces, a phenomenon widely exploited in the self-assembly of monolayers on silver nanoparticles (AgNPs). sigmaaldrich.com Spectroscopic studies, such as surface-enhanced Raman scattering (SERS), have confirmed the formation of Ag-S linkages when this compound is adsorbed onto silver nanoparticles.

Research indicates that the molecule adsorbs onto the silver surface in a parallel orientation, with both thiol groups binding to the surface. This binding is further stabilized by π-interactions between the biphenyl (B1667301) rings and the silver surface. This strong and stable interaction is crucial for the functionalization of silver nanoparticles, enabling their use in sensing, catalysis, and biomedical applications. nih.govmdpi.commdpi.comnih.gov

| Interaction | Substrate | Key Findings | Reference |

| Chemisorption | Silver Nanoparticles | Formation of Ag-S bonds, parallel orientation of the molecule on the surface. | |

| π-interaction | Silver Nanoparticles | Stabilization of the adsorbed layer through interaction between phenyl rings and the metal surface. |

The interaction of this compound with copper(II) ions can lead to both coordination and redox chemistry. Cu(II) can oxidize the thiol groups to form disulfide bonds, while being reduced to Cu(I). This process can be utilized in the layer-by-layer assembly of multilayer films. By alternately exposing a substrate to solutions of this compound and a Cu(II) salt, it is possible to build up thin films where the layers are held together by both coordination bonds (Cu-S) and disulfide linkages. These films can have potential applications in electronics and sensor technology.

Supramolecular Chemistry and Dynamic Covalent Assembly

The reversible nature of disulfide bond formation from the thiol groups of this compound makes it an excellent candidate for use in supramolecular chemistry and dynamic covalent chemistry. nih.govbeilstein-journals.orgmdpi.com Dynamic covalent chemistry utilizes reversible reactions to create complex, self-assembling systems that can adapt to their environment.

In the context of this compound, the reversible oxidation and reduction of its thiol groups can be used to control the assembly and disassembly of supramolecular structures. For example, by controlling the redox potential of the environment, it is possible to switch between a monomeric dithiol state and a polymeric disulfide state. This dynamic behavior can be harnessed to create responsive materials, such as self-healing polymers and stimuli-responsive drug delivery systems. The biphenyl unit provides a rigid and well-defined core, which can direct the self-assembly process and lead to the formation of ordered supramolecular architectures. wikipedia.org

Dynamic Covalent Disulfide Chemistry (DCC)

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex molecules and materials under thermodynamic control. This approach allows for "error correction" during assembly, leading to the most stable products. Disulfide bonds (S-S) are a cornerstone of DCC due to their ability to reversibly break and reform under mild conditions, such as changes in redox environment or pH.

For dithiols like this compound, the oxidation of the thiol groups leads to the formation of disulfide bonds. This process can be either intramolecular, leading to cyclic monomers, or intermolecular, resulting in oligomers and polymers. The reversible nature of the disulfide bond allows for the dynamic exchange of building blocks, a process that can be harnessed to control the size and structure of the resulting assemblies. The equilibrium between different disulfide-linked species can be influenced by various factors, including the concentration of the reactants, the solvent, and the presence of a template. This dynamic behavior is central to the phenomena of self-sorting and the controlled synthesis of specific macrocyclic structures.

Self-Sorting Phenomena in Ligand Assembly

Self-sorting is a phenomenon in which a system of multiple, interconverting components spontaneously organizes into a well-defined set of final products. This process is driven by the thermodynamic stability of the resulting assemblies and is a hallmark of systems operating under dynamic covalent control. In the context of this compound, self-sorting can be observed when it is co-polymerized with other dithiols, leading to either narcissistic or social self-sorting outcomes.

Narcissistic self-sorting describes the tendency of identical molecules to preferentially assemble with each other, even in the presence of other, similar building blocks. In a mixture of two different dithiols, a purely narcissistic self-sorting would result in the formation of homomeric macrocycles, where each macrocycle is composed of only one type of dithiol monomer.

Conversely, social self-sorting occurs when different molecular components preferentially co-assemble to form heteromeric structures. When this compound (B) is co-oxidized with another dithiol, such as 1,4-bis(mercaptomethyl)benzene (A), social self-sorting can lead to the formation of unsymmetrical macrocycles containing both A and B units. Research has shown that the oxidation of a mixture of a phenyl-based dithiol (A) and a biphenyl-based dithiol (B) can lead to a variety of macrocyclic products. researchgate.net The distribution of these products is a clear indicator of the interplay between narcissistic and social self-sorting. For instance, in a specific experiment, the oxidation of a mixture of dithiol A and dithiol B yielded a complex mixture of macrocycles, with a notable prevalence of unsymmetrical trimers. researchgate.net

Table 1: Product Distribution in the Co-oxidation of a Phenyl-based Dithiol (A) and a Biphenyl-based Dithiol (B)

| Macrocycle | Composition | Yield (%) | Type of Self-Sorting |

|---|---|---|---|

| Trimer 1 | AAB | 18 | Social |

| Trimer 2 | ABB | 24 | Social |

| Dimer 1 | AA | Trace | Narcissistic |

| Dimer 2 | BB | Trace | Narcissistic |

| Dimer 3 | AB | Trace | Social |

Data sourced from research on the self-sorting of phenyl- and biphenyl-based dithiols. researchgate.net

Controlled Synthesis of Cyclic Disulfide Macrocycles and "Nanohoops"

The ability of this compound to undergo dynamic disulfide bond formation can be exploited for the controlled synthesis of cyclic disulfide macrocycles, sometimes referred to as "nanohoops." These structures are of significant interest due to their well-defined cavities and potential applications in host-guest chemistry and as building blocks for more complex architectures.

The synthesis of these macrocycles is typically achieved through the oxidation of the dithiol under specific conditions that favor cyclization over polymerization. Factors such as high dilution and the use of templates can influence the size and yield of the resulting macrocycles. In the context of self-sorting, the reaction of a biphenyl dithiol with another dithiol can be guided to produce a library of different sized symmetrical and unsymmetrical disulfide macrocycles. rsc.org

Table 2: Examples of Biphenyl-Bridged Disulfide Macrocycles

| Macrocycle Name | Monomer Units | Ring Size |

|---|---|---|

| Biphenyl-bridged Dimer | 2 | Small |

| Biphenyl-bridged Trimer | 3 | Medium |

| Biphenyl-bridged Tetramer | 4 | Large |

This table represents a conceptual list of possible macrocycles derived from this compound.

Sulfur Extrusion for Thioether Macrocycle Formation

Disulfide macrocycles, while interesting in their own right, can also serve as precursors to other types of macrocycles. A key transformation in this regard is sulfur extrusion, a reaction that converts a disulfide bond (R-S-S-R) into a more stable thioether bond (R-S-R). This reaction provides a pathway to kinetically stable thioether macrocycles from their thermodynamically formed disulfide counterparts.

The sulfur extrusion is typically carried out using reagents such as phosphines, for example, tris(diethylamino)phosphine (B1199214) (Et3P) or hexamethylphosphorous triamide (HMPT). nsf.gov More recently, methods utilizing N-heterocyclic carbenes (NHCs) have been developed as a less toxic alternative for promoting sulfur extrusion from benzylic disulfides. d-nb.inforesearchgate.net The application of sulfur extrusion to the unsymmetrical disulfide macrocycles formed through social self-sorting allows for the "trapping" of these structures as their more robust thioether analogs. rsc.org For example, the unsymmetrical disulfide trimers AAB and ABB can be converted to the corresponding thioether trimers. researchgate.netnsf.gov

Table 3: Sulfur Extrusion from Disulfide to Thioether Macrocycles

| Disulfide Macrocycle | Sulfur Extrusion Reagent | Thioether Macrocycle | Yield (%) |

|---|---|---|---|

| AAB Disulfide Trimer | HMPT | AAB Thioether Trimer | 85 |

| ABB Disulfide Trimer | HMPT | ABB Thioether Trimer | 82 |

Data is based on studies of sulfur extrusion from unsymmetrical disulfide macrocycles. researchgate.netnsf.gov

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Modification

The compound serves as a crucial monomer for synthesizing various sulfur-containing polymers and for modifying existing polymer chains.

Polycondensation is a primary route through which 4,4'-bis(mercaptomethyl)biphenyl is incorporated into polymer backbones. In these reactions, the two thiol groups react with other difunctional monomers to form long polymer chains, releasing a small molecule like water or hydrogen halide in the process. The inclusion of sulfur atoms in the polymer main chain can endow the resulting materials with enhanced properties, including improved mechanical, optical, and thermal characteristics. wikipedia.org

Research has demonstrated the synthesis of aromatic-aliphatic polysulfides through the high-temperature solution polycondensation of this compound with various dihalogen hydrocarbons. In these reactions, the dithiol is reacted with aliphatic or aromatic-aliphatic dihalides, such as 1,6-dibromohexane (B150918) or 4,4'-bis(chloromethyl)biphenyl. wikipedia.org The process conditions, including solvent type, reaction temperature, and reagent concentration, are optimized to achieve high yields and desired molecular weights. wikipedia.org

The polysulfides formed from this compound are a class of polythioethers, characterized by the presence of thioether (-S-) linkages in the polymer backbone. The structure and properties of these polymers have been confirmed through various analytical methods, including infrared spectroscopy, elemental analysis, and X-ray analysis. wikipedia.org Their thermal behavior is typically assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures and thermal stability. wikipedia.org

The general synthesis of polythioesters involves the polycondensation of a dithiol with a diacyl chloride. While this method is a standard approach for creating polythioesters, and analogous dithiols have been used for this purpose, specific research detailing the synthesis of polythioesters directly from this compound was not prominently found in the reviewed literature.

The structure of the this compound monomer has a profound influence on the properties of the resulting polymers. The rigid and aromatic biphenyl (B1667301) unit contributes to enhanced thermal stability and chemical resistance. wikipedia.org For instance, a polysulfide synthesized from this dithiol and 4,4'-bis(chloromethyl)biphenyl exhibits higher thermal and chemical resistance compared to more aliphatic counterparts, a quality attributed to its predominantly aromatic structure. wikipedia.org

Furthermore, the incorporation of sulfur atoms and aromatic rings is a known strategy for increasing the refractive index of polymers. mdpi.comnih.gov The presence of both these features in this compound makes it a valuable monomer for creating high-refractive-index polymers (HRIPs), which are sought after for optical applications like anti-reflective coatings and materials for photonic devices. wikipedia.orgmdpi.com

Table 1: Research Findings on Polysulfides from this compound

| Polymer System | Co-monomer | Synthesis Method | Key Findings | Citation |

|---|---|---|---|---|

| Aromatic-Aliphatic Polysulfide | Aliphatic and Aromatic-Aliphatic Dihalogen Hydrocarbons | High-Temperature Solution Polycondensation | Polymer structure confirmed by IR, X-ray, and elemental analysis. Thermal, mechanical, and electrical properties determined. | wikipedia.org |

| Aromatic Polysulfide | 4,4'-bis(chloromethyl)biphenyl | High-Temperature Solution Polycondensation | Resulting polymer shows the highest thermal and chemical resistance due to its predominantly aromatic structure. | wikipedia.org |

The reaction between a thiol (-SH) group and an isocyanate (-NCO) group forms a thiourethane linkage. This polyaddition reaction is the basis for the synthesis of poly(thiourethane)s. Dithiols like this compound are chemically suited to react with diisocyanates to produce linear poly(thiourethane)s. figshare.comgoogle.com These polymers are noted for their high refractive indices. However, a review of the scientific literature did not yield specific studies detailing the integration of this compound into thiourethane-based materials.

Chain extenders are bifunctional or multifunctional molecules used in polymer processing to react with the end groups of pre-polymers, thereby increasing the polymer's molecular weight and modifying its properties, such as melt viscosity. researchgate.netsci-hub.se Common chain extenders react with carboxyl or hydroxyl end groups in polyesters and polyamides. researchgate.netnih.gov In principle, a difunctional thiol compound could act as a chain extender for polymers with compatible reactive end groups (e.g., halide terminals). Despite this theoretical possibility, specific research documenting the use of this compound as a chain extender for common polymer systems was not identified in the available literature.

Polycondensation Reactions for Sulfur-Containing Polymers

Advanced Functional Materials

The unique molecular structure of this compound, featuring a rigid aromatic spacer and reactive thiol end groups, allows for its use in a variety of advanced functional materials. These materials derive their properties from the precise arrangement of their molecular components.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The thiol groups of this compound exhibit a strong affinity for noble metal surfaces, leading to the formation of stable and well-defined monolayers.

The terminal thiol groups in this compound readily chemisorb onto both gold (Au) and silver (Ag) substrates, forming strong metal-sulfur bonds. This process is the basis for the creation of SAMs. Studies have shown that the adsorption is energetically favorable on both metals, though it is more so on silver. The free energy of adsorption (ΔG°ads) under submonolayer coverage has been estimated to be -27.3 kJ/mol on gold and -39.6 kJ/mol on silver, indicating a stronger interaction with silver. acs.org

The orientation of this compound molecules within a SAM is crucial for the resulting surface properties. On silver surfaces, the molecule is found to chemisorb by forming two Ag-S linkages. Due to steric hindrance, this occurs only when the mercaptomethyl groups are in a cis conformation, leading to a parallel orientation of the biphenyl rings with respect to the metal surface. nih.gov This parallel geometry is further supported by surface-enhanced Raman scattering (SERS) data, which shows an enhancement of out-of-plane skeletal modes, consistent with π-interaction between the phenyl rings and the metal. nih.gov

On gold surfaces, the orientation of the biphenyl moiety can be influenced by the length of an alkyl chain if one were present between the biphenyl and the thiol group. For related biphenyl-alkanethiols, an odd-even effect is observed in the tilt of the aromatic moiety, which is opposite on gold and silver. This suggests that the nature of the sulfur-metal bond (sp³ hybridization on gold vs. sp on silver) plays a significant role in determining the molecular arrangement. acs.org For this compound on silver, the tilt angle of the benzene (B151609) ring has been estimated to be approximately 38° with respect to the surface normal, while on gold it is around 51°. acs.org

| Property | Gold Substrate | Silver Substrate |

| Free Energy of Adsorption (ΔG°ads) | -27.3 kJ/mol | -39.6 kJ/mol |

| Benzene Ring Tilt Angle | ~51° | ~38° |

| Sulfur Hybridization | sp³ | sp |

While specific examples of surface-confined reactions using this compound SAMs are not extensively documented in the reviewed literature, the bifunctional nature of the molecule makes it a prime candidate for such applications. The two terminal thiol groups can act as anchor points, allowing the molecule to bridge gaps between metallic nanostructures or to serve as a template for the growth of more complex surface architectures. The ordered arrangement of the SAMs can be used to control the spacing and orientation of subsequent chemical reactions on the surface, a key aspect of bottom-up nanofabrication. The thermal treatment of similar aromatic thiol SAMs on gold has been shown to induce structural rearrangements, forming highly ordered patterns, which is a promising avenue for creating templates for nanodevices. nih.govacs.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) (Potential Building Block)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures. The rigid, linear structure of this compound makes it a promising potential building block for the synthesis of these materials. The biphenyl unit can act as a rigid strut, while the thiol groups can either participate in organic reactions to form COFs or coordinate with metal ions to form MOFs.

The synthesis of MOFs using dithiol ligands has been demonstrated, for example, with the creation of a zirconium-based MOF using dimercaptosuccinic acid. nih.gov This framework showed high stability and functionality, indicating the viability of using thiol groups as linkers in MOF construction. nih.gov The introduction of thiol groups into MOFs can lead to enhanced properties, such as increased adsorption capacity for certain metal ions. nih.gov Furthermore, the use of biphenyl derivatives is common in the synthesis of both COFs and MOFs to create robust, porous structures. nih.govnih.gov Although the direct synthesis of a COF or MOF using this compound as the primary linker is not yet prominently reported, the principles of reticular chemistry suggest its strong potential in this area.

Fabrication of Nanomaterials and Nanodevices

Beyond SAMs, this compound can be utilized in the fabrication of other nanomaterials. Its ability to bind to metal surfaces suggests its use as a capping or linking agent in the synthesis of metal nanoparticles. In such a role, it would control the size and prevent the aggregation of the nanoparticles, while the exposed biphenyl groups could be further functionalized. While specific reports on the use of this compound for this purpose are scarce, the use of other thiol-containing molecules as capping agents is a well-established method in nanoparticle synthesis. nih.gov

The potential for this molecule to form ordered layers and bridge metallic components also points to its utility in the fabrication of nanodevices. For instance, SAMs of similar molecules are being explored for creating molecular wires and other components for molecular electronics. The rigid, conjugated biphenyl core of this compound is particularly suited for facilitating electron transport over short distances.

Assembly of Nanoparticle Films

The thiol (-SH) groups at both ends of the this compound molecule provide a strong affinity for noble metal surfaces, particularly gold and silver. This property is leveraged in the bottom-up fabrication of highly ordered molecular structures known as self-assembled monolayers (SAMs) on nanoparticles. nih.gov The formation of these SAMs is a crucial step in creating functional nanoparticle films with tailored properties.

When introduced to a suspension of nanoparticles, this compound molecules spontaneously chemisorb onto the nanoparticle surfaces via the formation of strong metal-sulfur bonds. nih.govmdpi.com The rigid biphenyl core dictates the spacing and orientation of the molecules within the monolayer. Research on similar biphenyl-based thiols has shown that the biphenyl planes tend to tilt away from the surface normal, with the specific angle being influenced by the nature of the metal substrate and any terminal substitutions on the biphenyl ring. nyu.edu

In the case of this compound on silver nanoparticles, studies combining surface-enhanced Raman scattering (SERS) and density functional theory (DFT) calculations have elucidated the adsorption characteristics. It has been observed that the molecule chemisorbs onto the silver surface through the formation of two Ag-S linkages. This requires the molecule to adopt a specific conformation, and it is suggested that the biphenyl rings orient themselves parallel to the metal surface, facilitating a π-interaction between the aromatic system and the nanoparticle. This parallel geometry is supported by the absence of the C-H stretching band and the enhancement of out-of-plane skeletal modes in the SERS spectra.

The ability of this compound to act as a bifunctional linker is also critical in the assembly of nanoparticle films. By binding to two separate nanoparticles, it can effectively cross-link them, leading to the formation of stable, three-dimensional nanoparticle networks. This process is fundamental to creating robust nanoparticle films with potential applications in areas such as nanoelectronics and sensing. The structure and properties of these films are highly dependent on the organization of the ligand shell on the nanoparticle surface. nih.gov

| Parameter | Observation | Method of Determination |

| Adsorption Mechanism | Chemisorption via two Ag-S linkages. | Surface-Enhanced Raman Scattering (SERS) and Density Functional Theory (DFT). |

| Molecular Orientation | Parallel orientation of biphenyl rings to the silver surface. | SERS spectroscopy. |

| Interaction | π-interaction between the phenyl rings and the metal surface. | SERS spectroscopy. |

| Role | Bifunctional linker for assembling nanoparticle networks. | Inferred from molecular structure. |

Exploration in Molecular Switch Designs

The biphenyl core of this compound is a key element in its exploration for use in molecular switch designs. A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with a distinct physical property, such as electrical conductance. The ability to control the conductance of a single molecule is a primary goal in the field of molecular electronics.

In the context of this compound and related biphenyl structures, the switching mechanism is often based on the mechanical or electrical control of the torsional angle between the two phenyl rings. The degree of π-conjugation between the rings is highly dependent on this angle, which in turn dictates the molecule's ability to conduct electricity. When the rings are coplanar, conjugation is maximized, leading to a higher conductance state (the "ON" state). As the rings are twisted out of plane, conjugation is reduced, resulting in a lower conductance state (the "OFF" state).

Studies on biphenyl-based molecular junctions have demonstrated this principle. For instance, theoretical and experimental work on biphenyl dithiol, a closely related molecule, has shown that its conductance is a function of the torsional angle. researchwithrowan.com While some computational models have overestimated experimental conductance values, they generally agree that conductance is modulated by the twist angle. researchwithrowan.com

Research on more complex molecular switches incorporating a biphenyl core has shown that conductance can be reversibly switched by mechanically compressing and stretching the molecular junction. d-nb.info This mechanical manipulation directly alters the torsional angle of the biphenyl unit, leading to significant changes in conductance, with on/off ratios of up to 103 being reported for some bis(triarylamine) systems with a biphenyl component. d-nb.info The change in conductance is attributed to a change in the charge transport pathway through the molecule. d-nb.info

Furthermore, the conductance of biphenyl-based molecular junctions can be influenced by an external gating effect. Applying a gate voltage can shift the frontier molecular orbitals (HOMO and LUMO) relative to the Fermi level of the electrodes, thereby modifying the transmission characteristics of the junction. osti.gov This electrostatic gating has been demonstrated to enhance the conductance of biphenyl-4,4'-dithiol junctions. osti.gov The thiol groups of this compound serve as the anchor points to the electrodes, allowing the biphenyl core to function as the active switching element within the molecular junction.

| Switching Mechanism | Actuation Method | Effect on Biphenyl Core | Resulting Change |

| Conformational Change | Mechanical Compression/Stretching | Alters torsional angle between phenyl rings. d-nb.info | Reversible switching between high and low conductance states. d-nb.info |

| Electrostatic Gating | Application of a Gate Voltage | Shifts frontier molecular orbitals relative to electrode Fermi level. osti.gov | Modulates and enhances conductance. osti.gov |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization of 4,4'-Bis(mercaptomethyl)biphenyl and its Assemblies

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) has proven to be an exceptionally sensitive tool for investigating the adsorption and conformation of this compound (44BMBP) on plasmonic metal surfaces. koreascience.kr The technique utilizes the tremendous enhancement of Raman signals for molecules adsorbed on or near nanostructured metal surfaces, providing detailed vibrational information that reveals insights into molecular orientation and bonding. koreascience.krmdpi.com

Studies using SERS have extensively investigated the adsorption of 44BMBP on silver nanoparticles. koreascience.kr The analysis, supported by Density Functional Theory (DFT) calculations, reveals that the molecule chemisorbs onto the silver surface through the formation of two Ag-S bonds, one at each end of the molecule. researchgate.net This contrasts with some aromatic dithiols on gold surfaces, which may form a monolayer by bonding with only a single S-Au bond. koreascience.kr

A key finding is the orientation of the molecule upon adsorption. The absence of C-H stretching bands from the phenyl rings in the SERS spectrum is a strong indicator that the biphenyl (B1667301) core adopts a parallel orientation with respect to the silver surface. researchgate.net This flat adsorption geometry is believed to be facilitated by the interaction of the π-electron systems of the phenyl rings with the metal substrate. Further evidence for this orientation comes from the enhancement of out-of-plane skeletal modes, a feature consistent with the electromagnetic surface selection rules for SERS. researchgate.net This parallel arrangement is sterically possible only for the cis-conformer of the molecule. koreascience.kr

Table 1: SERS Spectral Features and Inferred Adsorption Characteristics of this compound on Silver Nanoparticles

| Observed SERS Feature | Vibrational Mode | Interpretation | Supporting Evidence |

| Absence of S-H stretch (~2550 cm⁻¹) | Thiol S-H stretching | Deprotonation and formation of Ag-S covalent bonds. koreascience.kr | Comparison with solid-state Raman spectra where the S-H peak is present. koreascience.kr |

| Absence of phenyl C-H stretch | Phenyl C-H stretching | Parallel orientation of the biphenyl rings to the metal surface. | Electromagnetic surface selection rules. researchgate.net |

| Enhancement of out-of-plane modes | Skeletal out-of-plane vibrations | Confirms parallel geometry through π-interaction between phenyl rings and the metal surface. | Theoretical predictions from DFT calculations. koreascience.kr |

| Broadening of ring stretching bands | Phenyl ring stretching | Indicates interaction between the surface and the phenyl ring π-system. researchgate.net | Comparison with spectra in basic solution. researchgate.net |

The conformational flexibility of the mercaptomethyl groups in 44BMBP has been a central point of investigation. Comparative analysis of Raman spectra in the solid state, in a basic solution, and adsorbed on a silver surface reveals significant conformational differences. koreascience.kr

Adsorbed State: In contrast, when adsorbed on a silver surface, the molecule is found exclusively in the cis- form. DFT calculations show that the trans- form would experience significant steric hindrance between the two phenyl rings when attempting to bind to the surface at both ends. koreascience.kr The cis- form, however, allows for the parallel orientation of the phenyl rings and the formation of two Ag-S linkages, consistent with the SERS observations. koreascience.kr

While specific spectroelectrochemical studies on this compound are not widely reported, research on related dithiol and multifunctional molecules provides insight into the electrochemical control of molecular assembly and electronic properties. Spectroelectrochemical methods, which combine electrochemistry with spectroscopy (e.g., UV-Vis-NIR), allow for the in-situ study of species generated at different electrode potentials. mdpi.comrsc.org

For instance, studies on other complex organic molecules have shown that potential-controlled oxidation can enable the polarization of specific subunits within a molecule. mdpi.com This allows for controlled coupling reactions or the formation of stable charged species like π-dimers, whose formation and stability can be monitored spectroscopically. mdpi.com In the context of self-assembled monolayers (SAMs), applying an electrical field can drive conformational reorganization, which can be probed through techniques like cyclic voltammetry. mdpi.com Such studies are crucial for understanding and designing molecular electronic devices where the switching between different redox states is a key function.

Fourier Transform Infrared (FTIR) Spectroscopy for Film and Polymer Analysis

FTIR spectroscopy is a valuable technique for confirming the chemical structure of materials and is frequently used to analyze films and polymers incorporating biphenyl or thiol functionalities. scielo.org.mxresearchgate.net The presence of characteristic absorption bands in an FTIR spectrum allows for the identification of specific functional groups within a molecule or a polymer matrix. mdpi.comnih.gov

For polymers derived from related biphenyl monomers, FTIR is used to confirm the successful polymerization and the incorporation of the monomer units into the polymer backbone. researchgate.net For example, in polyamides synthesized from a related biphenyl diacid, characteristic peaks for amide linkages would be monitored. researchgate.net When this compound is used to form self-assembled monolayers or is incorporated into a polymer film, FTIR can confirm the presence of the organic layer. scielo.org.mx The spectra would be expected to show characteristic peaks for aromatic C-H stretching, C=C skeleton stretching within the aromatic rings, and aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) groups. researchgate.net The disappearance of the S-H stretching vibration would indicate its attachment to a surface or reaction.

Table 2: Expected FTIR Characteristic Bands for this compound and its Polymers

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 2600 - 2550 | S-H Stretch | Thiol (-SH) (in free molecule) |

| 1630 - 1400 | C=C Stretch | Aromatic Ring Skeleton |

| ~1100 | C-S Stretch | Carbon-Sulfur bond |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and integrity of self-assembled monolayers (SAMs) of molecules like this compound on substrates. scielo.org.mxbohrium.com By analyzing the kinetic energy of photoelectrons emitted from the top few nanometers of a surface, XPS provides quantitative and chemical state information. mdpi.comscielo.org.mx

When 44BMBP forms a SAM on a gold surface, high-resolution XPS spectra of the S 2p region are particularly informative. The spectrum can be deconvoluted to distinguish between different sulfur species. A doublet with a binding energy for the S 2p₃/₂ component around 162.0 eV is characteristic of a thiolate species covalently bound to gold (Au-S). mdpi.com A second doublet at a higher binding energy, around 163.7 eV, can be attributed to unbound or physisorbed thiol groups. mdpi.com This analysis is critical for assessing the quality and bonding mechanism of the monolayer.

Furthermore, XPS is used to analyze the C 1s and Au 4f regions. The C 1s spectrum provides information about the carbon backbone of the molecule, while the attenuation of the substrate's Au 4f signal can be used to estimate the thickness of the organic monolayer. beilstein-journals.org For biphenyl-based SAMs, XPS can also probe the interface dipole formed between the monolayer and the metal substrate, as changes in this dipole can cause shifts in the measured core-level binding energies. mdpi.com

Table 3: Representative XPS Binding Energies for Thiol-Based SAMs on Gold

| Spectral Region | Peak Component | Typical Binding Energy (eV) | Interpretation |

| S 2p | S 2p₃/₂ | ~162.0 | Thiolate covalently bound to gold surface (Au-S). mdpi.com |

| S 2p | S 2p₃/₂ | ~163.7 | Unbound or physisorbed thiol (-SH). mdpi.com |

| C 1s | C-C / C-H | ~284.8 | Carbon atoms in the biphenyl backbone and methylene groups. mdpi.com |

| C 1s | C-S | ~285.5 - 286.5 | Carbon atom directly bonded to sulfur. |

| Au 4f | Au 4f₇/₂ | ~84.0 | Metallic gold substrate. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms and the connectivity within a molecule can be established.

For instance, in the characterization of a related derivative, 4,4'-bis(5-(tert-butylthio)pentyl)biphenyl, ¹H-NMR spectroscopy provides definitive evidence of its structure. rsc.org The spectrum shows distinct signals corresponding to the different types of protons in the molecule, from the aromatic protons on the biphenyl core to the aliphatic protons of the pentyl chains and the tert-butyl protecting groups. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) and provide information about the electronic environment of the protons.

Table 1: ¹H-NMR Spectroscopic Data for 4,4'-bis(5-(tert-butylthio)pentyl)biphenyl

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.5 | pseudo-doublet | 4 H | Aromatic protons (C₆H₄) |

| 7.1 | pseudo-doublet | 4 H | Aromatic protons (C₆H₄) |

| 2.5 | triplet | 4 H | Methylene protons adjacent to benzene (B151609) ring (C-CH₂) |

| 2.4 | triplet | 4 H | Methylene protons adjacent to sulfur (CS-CH₂) |

| 1.72 | multiplet | 8 H | Methylene protons (-CH₂) |

| 1.36 | multiplet | 4 H | Methylene protons (-CH₂) |

| 1.32 | singlet | 18 H | tert-Butyl protons (-C(CH₃)₃) |

Source: Adapted from research on bis(mercaptoalkyl)-biphenyl derivatives. rsc.org

The data clearly distinguishes between the aromatic protons, which appear in the downfield region (7.1-7.5 ppm), and the aliphatic protons of the alkyl chains and tert-butyl groups in the upfield region (1.32-2.5 ppm). This detailed spectral fingerprint is crucial for confirming the successful synthesis and purity of the derivative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing unequivocal confirmation of a compound's identity.

For derivatives of this compound, HRMS serves as a definitive method for verifying their molecular formula. Following synthesis, a sample is ionized, and the exact mass of the molecular ion is measured. This experimental mass is then compared to the theoretical mass calculated from the expected molecular formula. A close match between the calculated and found mass values confirms the elemental composition of the synthesized derivative. For example, mass spectra for related biphenyl derivatives have been recorded using high-resolution instruments like the Finnigan MAT-95, which is capable of providing the high-accuracy data needed for such characterization. rsc.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. rsc.orgsigmaaldrich.com It has been effectively applied to this compound (44BMBP) to complement experimental findings and provide deeper insights into its molecular behavior. sigmaaldrich.comchemicalbook.com

Prediction of Normal Modes and Vibrational Frequencies

DFT calculations are highly effective in predicting the vibrational spectra of molecules. By calculating the normal modes and their corresponding vibrational frequencies, a theoretical Raman or infrared spectrum can be generated. These calculated spectra can be compared with experimental data, such as those obtained from ordinary Raman (OR) and Surface-Enhanced Raman Scattering (SERS) spectroscopy, to aid in the assignment of observed spectral bands. sigmaaldrich.comchemicalbook.com

For this compound, DFT calculations have been performed to simulate its Raman spectrum. sigmaaldrich.com The excellent agreement between the calculated frequencies and the experimental Raman peaks allows for a nearly complete and reliable assignment of the molecule's complex vibrational modes. sigmaaldrich.com For example, the characteristic S-H stretching vibration, ν(S-H), is observed experimentally in the solid state around 2550-2559 cm⁻¹ and is accurately predicted by DFT calculations. sigmaaldrich.com

Table 2: Comparison of Experimental and DFT-Calculated Raman Frequencies for this compound

| Experimental Raman Shift (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3060 | 3065 | ν(C-H) aromatic |

| 2921 | 2930 | ν(C-H) methylene |

| 2559, 2550 | 2575 (cis), 2573 (trans) | ν(S-H) |

| 1610 | 1612 | Phenyl ring stretching |

| 1288 | 1290 | Phenyl ring breathing |

| 740 | 735 | τ(C-S) |

| 644 | 640 | δ(C-S) |

Source: Data derived from studies by Eom et al. sigmaaldrich.com ν: stretching, δ: in-plane bending, τ: torsion

Structural Optimization and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional structures (conformers) of a molecule by finding the geometry with the lowest energy. For this compound, conformational analysis focuses on the relative orientation of the two mercaptomethyl (-CH₂SH) groups. rsc.orgsigmaaldrich.com

Computational studies have revealed that the molecule can exist in both cis- and trans- forms, where the S-H groups are on the same or opposite sides of the biphenyl plane, respectively. rsc.orgsigmaaldrich.comchemicalbook.com DFT calculations show that both conformers are energetically feasible. sigmaaldrich.com This theoretical finding is supported by experimental Raman spectra of the solid-state material, which show features consistent with the presence of both cis- and trans-isomers. sigmaaldrich.com

Adsorption Energy and Orientation Studies

DFT calculations are instrumental in modeling the interaction of molecules with surfaces, such as the adsorption of this compound onto metal nanoparticles. These studies can predict the adsorption energy, preferred binding sites, and molecular orientation on the surface. rsc.orgchemicalbook.com

When this compound interacts with a silver surface, DFT calculations, in conjunction with SERS experiments, indicate that the molecule chemisorbs by forming two Ag-S bonds. rsc.orgsigmaaldrich.comchemicalbook.com A key finding is that this adsorption occurs preferentially through the cis-conformer due to steric factors; the trans-conformer is less suitable for binding to two adjacent sites on the surface. rsc.orgchemicalbook.com

Furthermore, these studies reveal that the molecule adopts a parallel orientation with respect to the silver surface. rsc.orgchemicalbook.com This geometry is stabilized by a π-interaction between the biphenyl rings and the metal. The absence of the C-H stretching band and the enhancement of out-of-plane skeletal modes in the SERS spectra provide strong experimental confirmation for this parallel orientation, as predicted by the electromagnetic surface selection rule. rsc.orgsigmaaldrich.comchemicalbook.com While the specific adsorption energy for this compound is not detailed, studies on the closely related 4,4'-biphenyldithiol (B1196716) show a free energy of adsorption of -27.3 kJ/mol on gold and -39.6 kJ/mol on silver, suggesting that adsorption on silver is more favorable. rsc.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Assembly Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate intermolecular interactions and self-assembly processes of this compound on surfaces. mdpi.comresearchgate.netdovepress.comnih.gov These simulations model the system at an atomistic level, solving Newton's equations of motion for each atom to predict the temporal evolution of their positions and velocities. mdpi.com This approach provides a detailed understanding of how individual molecules organize into well-ordered structures, such as self-assembled monolayers (SAMs), which is a process of significant interest for nanotechnology applications. rsc.orgacs.org

The formation of SAMs from thiol-containing molecules on gold surfaces is a widely studied phenomenon. rsc.orgacs.org MD simulations can elucidate the key stages of this process, starting from the initial physisorption of the molecules on the substrate to their subsequent chemisorption and structural ordering. researchgate.net For a molecule like this compound, the thiol groups at each end can form strong bonds with the gold surface, leading to various possible orientations and assembly structures. rsc.org

Intermolecular interactions play a crucial role in the stability and final structure of the assembled monolayer. dovepress.com MD simulations can quantify the contributions of different types of interactions, including:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π stacking: The aromatic biphenyl cores of adjacent molecules can stack on top of each other, a common feature in the assembly of aromatic compounds. nih.gov

Thiol-thiol interactions: The interactions between the sulfur-containing functional groups can also influence the packing of the molecules. nih.gov

Interactive Table: Key Parameters in MD Simulations of Self-Assembled Monolayers

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms in the system. | Crucial for accurately describing the intramolecular and intermolecular interactions of the biphenyl and mercaptomethyl groups. |

| Solvent Model | Representation of the solvent molecules in the simulation environment (e.g., explicit or implicit). | Important for studying the assembly process from solution, as solvent-molecule interactions compete with molecule-molecule and molecule-surface interactions. |

| Surface Model | Representation of the substrate, typically a gold (111) surface for thiol-based SAMs. | The accuracy of the surface model affects the simulation of the thiol-gold interaction and the resulting monolayer structure. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | These parameters can influence the rate of assembly and the final equilibrium structure of the monolayer. |

First-Principles Calculations for Electronic Transport Properties (e.g., Molecular Switches)

First-principles calculations, particularly those based on density functional theory (DFT), are instrumental in predicting the electronic transport properties of single molecules like this compound. aps.orgarxiv.orgarxiv.orgaps.org These computational methods solve the quantum mechanical equations governing the electrons in the system, providing a fundamental understanding of how electrical current flows through a molecule. arxiv.org This is especially relevant for applications in molecular electronics, where individual molecules can function as components of electronic circuits, such as molecular switches. arxiv.org

A molecular junction, the fundamental unit of a molecular electronic device, consists of a single molecule chemically bonded to two electrodes, typically made of gold. nih.gov The conductance of this junction is a key property that determines its potential for use in electronic applications. nih.gov First-principles calculations can predict the conductance by analyzing the electronic structure of the molecule and its coupling to the electrodes. nih.gov

For a molecule like this compound, its ability to act as a molecular switch could be explored. A molecular switch is a molecule that can be reversibly switched between two or more stable states with different properties, such as high and low electrical conductance. This switching can be triggered by an external stimulus like light, an electric field, or a mechanical force. While specific studies on this compound as a molecular switch are not widely reported, the biphenyl core is a common motif in molecules designed for this purpose. The conductance of such a switch is highly dependent on the torsional angle between the two phenyl rings, which can be controlled by external stimuli.

The theoretical framework often employed for these calculations combines DFT with non-equilibrium Green's function (NEGF) formalism. arxiv.org This approach allows for the calculation of the transmission spectrum of the molecular junction, which describes the probability of an electron with a certain energy to travel from one electrode to the other through the molecule. The conductance is then directly related to the value of the transmission spectrum at the Fermi energy of the electrodes.

Interactive Table: Factors Influencing Electronic Transport in Molecular Junctions

| Factor | Description | Impact on Conductance |

|---|---|---|

| Molecular Structure | The arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. | The conjugation of the molecular orbitals, which provides pathways for electron transport, is highly sensitive to the molecular geometry. |

| Molecule-Electrode Interface | The chemical and physical nature of the bond between the molecule and the electrodes. | The strength of the electronic coupling between the molecule and the electrodes significantly affects the overall conductance of the junction. |

| Electrode Material | The type of metal used for the electrodes (e.g., gold, platinum, silver). | The electronic properties of the electrodes, such as their density of states, influence the injection of electrons into the molecule. |

| External Stimuli | Factors such as light, electric field, or mechanical strain applied to the junction. | Can induce conformational changes in the molecule, leading to a switching of its conductance state. |

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.netnih.gov For this compound, correlating theoretical predictions with experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, is essential for confirming the accuracy of the computational methods and for gaining a deeper understanding of the molecule's structure and properties. researchgate.netnih.govnih.gov

DFT calculations are widely used to predict the spectroscopic properties of molecules. nih.govpsu.edupsu.eduyoutube.com For instance, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in its IR and Raman spectra. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign the observed peaks to specific vibrational modes of the molecule, such as the stretching or bending of particular chemical bonds. researchgate.netresearchgate.net Any discrepancies between the theoretical and experimental spectra can provide insights into the limitations of the computational model or the influence of environmental factors not included in the calculation, such as intermolecular interactions in the solid state. researchgate.netresearchgate.net

Similarly, theoretical calculations can predict the chemical shifts of atoms in a molecule, which are measured in NMR spectroscopy. nih.govacs.orgrsc.orgtandfonline.com The chemical shift is highly sensitive to the local electronic environment of an atom. researchgate.net Therefore, comparing the calculated and experimental NMR spectra can provide detailed information about the molecular structure and conformation. rsc.orgresearchgate.net

The correlation between theory and experiment is a two-way street. Experimental data can be used to benchmark and refine computational methods, leading to more accurate predictions for other molecules. nih.gov Conversely, theoretical calculations can aid in the interpretation of complex experimental spectra and can be used to predict the properties of molecules that have not yet been synthesized or are difficult to study experimentally.

Interactive Table: Correlation of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Prediction | Experimental Measurement | Information Gained from Correlation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. researchgate.netosti.gov | Absorption bands corresponding to molecular vibrations. | Assignment of vibrational modes, identification of functional groups, and assessment of intermolecular interactions. researchgate.netresearchgate.net |

| Raman Spectroscopy | Vibrational frequencies and Raman activities. mdpi.comacs.orgacs.orgrsc.org | Scattered light at shifted frequencies due to molecular vibrations. | Complementary information to IR spectroscopy, particularly for symmetric vibrations and studying molecules on surfaces (SERS). acs.orgacs.orgrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants. nih.govacs.orgrsc.orgtandfonline.com | Resonance frequencies of atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms, molecular conformation, and dynamics. nih.govrsc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced 4,4'-Bis(mercaptomethyl)biphenyl Derivatives

The functionalization of this compound is a key area of research aimed at creating derivatives with enhanced properties. The reactive thiol groups serve as ideal handles for a variety of chemical modifications, allowing for the synthesis of a new generation of advanced materials.